molecular formula C9H16N2O B2642525 N-Methylpiperazine methacrylamide CAS No. 65720-58-3

N-Methylpiperazine methacrylamide

Cat. No.: B2642525
CAS No.: 65720-58-3
M. Wt: 168.24
InChI Key: UYWLALLBUXELFT-UHFFFAOYSA-N
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Description

N-Methylpiperazine methacrylamide is a heterocyclic organic compound that features both a piperazine ring and a methacrylamide group. This compound is known for its versatility in various chemical reactions and its applications in different fields, including pharmaceuticals, polymer chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Methylpiperazine methacrylamide can be synthesized through several methods. One common approach involves the reaction of N-methylpiperazine with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields this compound as the primary product .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve more scalable and efficient processes. For example, the use of heterogeneous catalysts like “Maghnite Na+” has been explored for the green synthesis and polymerization of N-alkyl methacrylamide monomers . This method is environmentally friendly and offers high selectivity and conversion rates.

Chemical Reactions Analysis

Types of Reactions

N-Methylpiperazine methacrylamide undergoes various chemical reactions, including:

    Substitution Reactions: The methacrylamide group can participate in nucleophilic substitution reactions.

    Polymerization: The methacrylamide group can undergo free-radical polymerization to form polymers.

    Cyclization: The piperazine ring can be involved in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted methacrylamide derivatives.

    Polymerization: Polymers with methacrylamide units.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

N-Methylpiperazine methacrylamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylpiperazine methacrylamide depends on its application. In polymerization reactions, the methacrylamide group undergoes free-radical polymerization, leading to the formation of polymer chains. In biological systems, the piperazine ring can interact with various molecular targets, such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methylpiperazine methacrylamide is unique due to the presence of both the piperazine ring and the methacrylamide group. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in various fields.

Biological Activity

N-Methylpiperazine methacrylamide (NMPM) is a compound that has garnered attention in medicinal chemistry and polymer science due to its unique structural properties and potential biological activities. This article explores the biological activity of NMPM, synthesizing findings from various studies, including its cytotoxicity, interactions with biological targets, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a methacrylamide group attached to a piperazine ring. The structure can be represented as follows:

NMPM=C5H10N2O\text{NMPM}=\text{C}_5\text{H}_{10}\text{N}_2\text{O}

This compound's structural features contribute to its reactivity and interactions with biological macromolecules, making it a candidate for various applications, particularly in drug design.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of NMPM on various cancer cell lines. For instance, a study reported that NMPM exhibited significant cytotoxic activity against A549 (lung cancer) and H1975 (non-small cell lung cancer) cell lines. The half-maximal inhibitory concentration (IC50) values were found to be notably low, indicating potent activity:

Cell LineIC50 (µM)
A5490.440 ± 0.039
H19750.297 ± 0.024

These findings suggest that NMPM could selectively target cancer cells, potentially through mechanisms involving apoptosis or cell cycle arrest.

The mechanism by which NMPM exerts its biological effects appears to involve multiple pathways. The compound has been shown to interact with key proteins involved in cell signaling pathways, including cyclin-dependent kinases (CDKs). Specifically, NMPM demonstrated binding affinity for CDK4/6, which are crucial regulators of the cell cycle:

  • Binding Affinity : Studies indicate that NMPM binds to the kinase-inactive conformation of CDK4/6, suggesting a potential role as an inhibitor in cancer therapy.

Selectivity and Efficacy

The selectivity of NMPM for cancer cells over normal cells is critical for its therapeutic potential. Research indicates that modifications to the acrylamide side chain enhance the compound's activity against specific cancer types while reducing toxicity to normal cells. For example:

  • Modification Impact : Compounds with halogen substitutions on the acrylamide side chain exhibited increased cytotoxicity compared to their non-halogenated counterparts.

Case Studies

  • Study on A549 Cells : In vitro studies showed that treatment with NMPM led to increased apoptosis in A549 cells, as evidenced by flow cytometry analyses indicating elevated levels of Annexin V positive cells.
  • In Vivo Efficacy : Animal models treated with NMPM demonstrated significant tumor reduction compared to control groups, further supporting its potential as an anticancer agent.

Properties

IUPAC Name

2-methyl-1-(4-methylpiperazin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(2)9(12)11-6-4-10(3)5-7-11/h1,4-7H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYWLALLBUXELFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)N1CCN(CC1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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